![molecular formula C15H11NO3 B1683567 Viridicatol CAS No. 14484-44-7](/img/structure/B1683567.png)
Viridicatol
Übersicht
Beschreibung
Viridicatol is a quinoline alkaloid isolated from the deep-sea-derived fungus Penicillium griseofulvum . It has been found to alleviate allergy symptoms, decrease the levels of specific immunoglobulin E, mast cell protease-1, histamine, and tumor necrosis factor-α, and promote the production of interleukin-10 in the serum .
Synthesis Analysis
The structure of viridicatol was unambiguously established by X-ray diffraction analysis . It was isolated from the deep-sea-derived fungus Penicillium griseofulvum .
Molecular Structure Analysis
Viridicatol was isolated as colorless crystals . The molecular formula C15H11NO3 was determined by EI-MS analysis together with NMR data . The numbers of hydrogen and carbon atoms observed in the 1H and 13C NMR spectra were in agreement with the molecular formula .
Chemical Reactions Analysis
The structure of viridicatol was established by NMR and X-ray diffraction analysis . In the in vivo biological investigation of allergic reaction treatments in a mouse model study, viridicatol was found to ameliorate the inflammatory mediator, stabilize the mast cell elevation of anaphylaxis, and repair the intestinal barrier in mice .
Physical And Chemical Properties Analysis
Viridicatol was isolated as colorless crystals . The molecular formula C15H11NO3 was determined by EI-MS analysis together with NMR data . The numbers of hydrogen and carbon atoms observed in the 1H and 13C NMR spectra were in agreement with the molecular formula .
Wissenschaftliche Forschungsanwendungen
Anti-Allergic Properties
Viridicatol has been found to have anti-allergic properties. It was isolated from the deep-sea-derived fungus Penicillium griseofulvum and used in a mouse model of ovalbumin-induced food allergy . The study found that viridicatol alleviated allergy symptoms, decreased the levels of specific immunoglobulin E, mast cell protease-1, histamine, and tumor necrosis factor-α, and promoted the production of interleukin-10 in the serum .
Intestinal Barrier Repair
In addition to its anti-allergic properties, viridicatol also plays a role in intestinal barrier repair. It was found to alleviate intestinal villi injury and inhibit the degranulation of intestinal mast cells, thereby promoting intestinal barrier repair in mice .
Suppression of Mast Cell Activation
Viridicatol has been shown to suppress mast cell activation. It was found to significantly suppress the accumulation of Ca 2+ in RBL-2H3 cells, which could block the activation of mast cells .
Regulation of Immune Cells
Viridicatol also has an effect on the regulation of immune cells. The treatment of viridicatol downregulated the population of B cells and mast cells, as well as upregulated the population of regulatory T cells in the spleen .
Suppression of MAPK and JAK-STAT Signalling Pathways
Viridicatol has been found to suppress MAPK and JAK-STAT signalling pathways of RBL-2H3 cells . This suggests that viridicatol has the potential to be used as a new type of anti-food allergic functional material via controlling these signalling pathways of mast cells .
Potential Therapeutic for Allergic Diseases
Given its various effects on allergic responses and immune regulation, viridicatol may represent a novel therapeutic for allergic diseases .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-hydroxy-4-(3-hydroxyphenyl)-1H-quinolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c17-10-5-3-4-9(8-10)13-11-6-1-2-7-12(11)16-15(19)14(13)18/h1-8,17-18H,(H,16,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJIOTTYIGBOQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)O)C3=CC(=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60893995 | |
Record name | Viridicatol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60893995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Viridicatol | |
CAS RN |
14484-44-7 | |
Record name | Viridicatol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014484447 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Viridicatol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60893995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VIRIDICATOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45P12JNE0L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of viridicatol in alleviating allergic responses?
A1: Viridicatol exerts its anti-allergic effects primarily by suppressing the activation of mast cells [, , , , ]. This is achieved through the inhibition of key signaling pathways, namely the mitogen-activated protein kinase (MAPK) and Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathways [, ].
Q2: How does viridicatol affect the MAPK and JAK-STAT signaling pathways?
A2: Viridicatol inhibits the phosphorylation of several key proteins involved in these pathways. These include c-Jun N-terminal kinases (JNK), extracellular signal-regulated kinases (ERK), p38 MAP kinases, and signal transducer and activator of transcription 6 (STAT6) []. This inhibition effectively blocks downstream signaling events responsible for mast cell degranulation and the release of pro-inflammatory mediators [, , ].
Q3: Beyond its effects on signaling pathways, how else does viridicatol contribute to mast cell stabilization?
A3: Viridicatol has been shown to suppress calcium (Ca2+) influx in mast cells []. This is significant because Ca2+ influx is a critical step in the process of mast cell degranulation, which releases histamine and other allergic mediators.
Q4: What are the downstream effects of viridicatol's anti-allergic activity in vivo?
A4: In mouse models of ovalbumin-induced food allergy, viridicatol treatment has been shown to:
- Alleviate allergy symptoms []
- Decrease levels of specific immunoglobulin E (IgE), mast cell protease-1, histamine, and tumor necrosis factor-alpha (TNF-α) []
- Promote the production of interleukin-10 (IL-10), an anti-inflammatory cytokine []
- Downregulate the population of B cells and mast cells in the spleen []
- Upregulate the population of regulatory T cells (Tregs) in the spleen []
Q5: Does viridicatol impact the intestinal barrier in the context of food allergy?
A5: Yes, studies show that viridicatol can alleviate intestinal villus injury and inhibit the degranulation of intestinal mast cells, thereby promoting intestinal barrier repair in mice with food allergies [].
Q6: Does viridicatol exhibit anti-inflammatory effects beyond its anti-allergic properties?
A6: Yes, research suggests that viridicatol also possesses anti-inflammatory effects in other contexts. For example, it has been shown to suppress the expression of pro-inflammatory mediators, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages and BV2 microglia cells [].
Q7: What is the mechanism behind viridicatol's broader anti-inflammatory activity?
A7: Studies point to viridicatol's ability to inhibit the nuclear factor kappa B (NF-κB) signaling pathway in LPS-stimulated cells []. This inhibition prevents the phosphorylation and degradation of IκBα, ultimately blocking the translocation of the NF-κB p65/p50 heterodimer to the nucleus and reducing the expression of pro-inflammatory cytokines [].
Q8: What specific pro-inflammatory cytokines are downregulated by viridicatol?
A8: Viridicatol treatment has been shown to reduce the mRNA expression of interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and TNF-α in LPS-stimulated cells [].
Q9: What is the molecular formula and weight of viridicatol?
A9: The molecular formula of viridicatol is C15H11NO3, and its molecular weight is 253.25 g/mol [].
Q10: Has the structure of viridicatol been confirmed through X-ray crystallography?
A10: Yes, the structure of viridicatol has been unambiguously established through X-ray diffraction analysis, confirming its quinolone alkaloid structure [, ].
Q11: Are there other spectroscopic techniques used to characterize viridicatol?
A11: Absolutely. Besides X-ray diffraction, researchers utilize a combination of spectroscopic techniques, including:
- Nuclear Magnetic Resonance (NMR): One-dimensional (1H and 13C NMR, DEPT) and two-dimensional (COSY, HMQC, HMBC, NOESY, ROESY) NMR experiments provide detailed information about the structure and connectivity of atoms within the molecule [, , ].
- Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) and atmospheric pressure chemical ionization (APCI) coupled with MS are used to determine the molecular mass and fragmentation pattern, aiding in structural elucidation [, , , ].
- UV-Vis Spectroscopy: This technique helps identify the presence of chromophores and provides information about the electronic structure of the molecule [].
Q12: What is known about the biosynthesis of viridicatol in Penicillium species?
A12: Viridicatol biosynthesis involves a fascinating multi-step pathway:
- Precursors: Anthranilic acid and a phenylpropane unit (e.g., phenylalanine) are the initial precursors [].
- Intermediate Compounds: These precursors combine to form benzodiazepine intermediates, specifically cyclopenin and cyclopenol [, , ].
- Cyclopenase Enzyme: A key enzyme, cyclopenase, catalyzes the transformation of cyclopenin and cyclopenol into viridicatin and viridicatol, respectively. This reaction involves the removal of carbon dioxide (CO2) and methylamine (CH3NH2) [, ].
- Cytochrome P450 Involvement: Recent studies have identified a cytochrome P450 enzyme, VdoD, involved in the meta-hydroxylation step during viridicatol biosynthesis in Penicillium palitans []. This enzyme converts cyclopenin to a hydroxylated intermediate, which then rearranges to form viridicatol [].
Q13: Where is cyclopenase primarily located within the fungal cells?
A13: Cyclopenase is primarily associated with the inner side of the protoplasma membrane of conidiospores in Penicillium cyclopium [].
Q14: Can viridicatol be chemically synthesized?
A14: Yes, several synthetic routes for viridicatol have been developed, including:
- Darzens Condensation/Friedel-Crafts Alkylation: This strategy involves the reaction of dichloroacetanilides with aromatic aldehydes followed by a cyclization step [].
- Regioselective Ring Expansion of Isatins: This method utilizes in situ-generated α-aryldiazomethanes to react with isatins, leading to the formation of viridicatin alkaloids, including viridicatol [].
Q15: What are some promising areas for future research on viridicatol?
A15: Given its promising bioactivities, further investigations are warranted in the following areas:
Q16: What are the potential applications of viridicatol based on current research?
A16: While still in the pre-clinical stage, viridicatol holds promise for various applications, including:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.